molecular formula C8H4BrNO2 B021408 6-Bromoisatin CAS No. 6326-79-0

6-Bromoisatin

カタログ番号: B021408
CAS番号: 6326-79-0
分子量: 226.03 g/mol
InChIキー: HVPQMLZLINVIHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromoisatin is a brominated derivative of isatin, a naturally occurring compound found in various plants, fungi, and marine organisms. It is known for its distinctive yellow to orange color and has a molecular formula of C8H4BrNO2. This compound has garnered significant interest due to its diverse biological activities, including anticancer and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions: 6-Bromoisatin can be synthesized through several methods. One common approach involves the bromination of isatin using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Recrystallization from acetic acid is often employed to purify the compound, resulting in yellow needles .

化学反応の分析

Types of Reactions: 6-Bromoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

作用機序

The mechanism of action of 6-bromoisatin involves several pathways:

類似化合物との比較

6-Bromoisatin is unique among its analogs due to its specific bromination at the 6-position, which imparts distinct biological activities. Similar compounds include:

生物活性

6-Bromoisatin, a brominated derivative of isatin, has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits significant anticancer properties, primarily through mechanisms that induce apoptosis in cancer cells. This article reviews various studies highlighting the biological activity of this compound, including its effects on cell viability, apoptosis induction, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the isatin structure. Its chemical formula is C_8H_6BrN_O_2. The compound's unique structure contributes to its biological activity, particularly its interaction with cellular pathways involved in cancer progression.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Cell Viability and Apoptosis : In a study utilizing HT29 colorectal cancer cells, this compound demonstrated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 223 µM (0.05 mg/mL) . Additionally, it was observed that this compound induced apoptosis without significantly increasing caspase 3/7 activity, suggesting a caspase-independent pathway may be involved .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in an increased proportion of cells in the G2/M phase of the cell cycle, indicating potential cell cycle arrest mechanisms . Specifically, semi-purified this compound induced apoptosis in approximately 77.6% of treated cells and arrested about 25.7% in G2/M phase .

In Vivo Studies

The efficacy of this compound was further evaluated in mouse models:

  • Colorectal Cancer Prevention : A study assessed the effects of synthetic this compound on a mouse model exposed to azoxymethane (AOM), a carcinogen known to induce colorectal tumors. Mice treated with 0.05 mg/g of this compound showed a significant increase in apoptotic index and reduced cell proliferation in the distal colon compared to controls . Notably, body weight and liver function remained stable throughout the study, indicating a favorable safety profile.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound appears to trigger apoptosis via pathways that do not solely rely on caspase activation. This suggests alternative apoptotic pathways may be at play, warranting further investigation into specific gene expressions involved .
  • Cell Cycle Modulation : By affecting cell cycle dynamics, particularly arresting cells at the G2/M phase, this compound disrupts normal cellular proliferation processes critical for tumor growth .

Toxicity and Safety Profile

Research indicates that synthetic this compound exhibits low toxicity levels:

  • Hematological Assessments : No significant changes were noted in blood parameters or liver enzyme levels following treatment with therapeutic doses . However, a decrease in plasma potassium levels was observed, suggesting potential diuretic effects that may require monitoring during therapeutic applications.

Summary of Research Findings

StudyCell LineIC50 (µM)Apoptosis InductionNotable Findings
HT29223YesCaspase-independent pathway
HT29~100YesG2/M phase arrest
Caco2~100YesLow necrosis at therapeutic doses
Mouse ModelN/AYesSafe profile; no significant toxicity

特性

IUPAC Name

6-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQMLZLINVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212651
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-79-0
Record name 1H-Indole-2,3-dione, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6326-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromoisatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the concentrated sulfuric acid (275 mL) at 50° C. was added N-(3-Bromo-phenyl)-2-hydroxyimino-acetamide (55 g, 0.2272 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get yellow precipitate. The precipitate was filtered and dried to get the title compound as a yellow solid [50 g, 98%]. This material was taken to the next step without any further purification.
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoisatin
Reactant of Route 2
Reactant of Route 2
6-Bromoisatin
Reactant of Route 3
Reactant of Route 3
6-Bromoisatin
Reactant of Route 4
6-Bromoisatin
Reactant of Route 5
6-Bromoisatin
Reactant of Route 6
Reactant of Route 6
6-Bromoisatin
Customer
Q & A

Q1: How does 6-bromoisatin exert its anti-inflammatory effects?

A1: Research suggests that this compound inhibits the activation of the nuclear factor kappa B (NFκB) pathway. [] NFκB plays a critical role in regulating the immune response, and its dysregulation is implicated in various inflammatory diseases. By suppressing NFκB translocation, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2). []

Q2: What is known about the anticancer properties of this compound?

A2: Studies indicate that this compound exhibits anticancer activity primarily through the induction of apoptosis (programmed cell death) in cancer cells. [, , , , ] Specifically, this compound has shown efficacy in inhibiting the proliferation of colorectal cancer cells [, , , ] and reproductive cancer cells [] in vitro and reducing tumor formation in a rodent model of colorectal cancer. []

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:

  • Spectroscopic Data:
    • 1H NMR Spectroscopy: Used to confirm the purity of synthesized this compound [] and characterize the chemical composition of isolated compounds. []
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to characterize the purity and chemical composition of isolated this compound. [, ]
    • Infrared (IR) Spectroscopy: Utilized to identify this compound in extracts from Muricidae molluscs. []

Q4: How does the structure of this compound influence its anti-inflammatory activity?

A4: Structure-activity relationship (SAR) studies have revealed that the bromine atom plays a crucial role in the anti-inflammatory activity of this compound. [] Specifically, the position of the bromine atom on the isatin benzene ring significantly impacts its potency, with 5-bromoisatin exhibiting higher activity than this compound, followed by 7-bromoisatin. [] Furthermore, mono-brominated indoles and isatins demonstrate greater anti-inflammatory effects compared to dimer indoles or non-brominated isatin. []

Q5: Have any studies investigated the bioavailability and pharmacokinetics of this compound?

A6: Yes, research suggests that this compound is bioavailable, as evidenced by its in vivo efficacy following oral administration in rodent models. [, ] While specific pharmacokinetic data is limited, a decrease in plasma potassium levels observed in one study suggests a potential diuretic effect. []

Q6: What are the potential advantages of using this compound as a therapeutic agent?

A7: As a naturally occurring compound found in edible molluscs, this compound offers potential advantages in terms of safety and biocompatibility. [, ] Preclinical studies have indicated minimal toxicity at effective doses, supporting its potential for development as a natural therapeutic agent. [, , ]

Q7: Are there any analytical methods available for quantifying this compound in biological samples?

A8: Yes, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a reliable and validated method for quantifying this compound in biological samples, including Muricidae extracts. [] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and quality control purposes.

Q8: What are the limitations of the current research on this compound?

A8: While promising, current research on this compound is primarily limited to preclinical studies. More extensive in vivo studies are needed to establish its efficacy, safety, and optimal dosage for different applications. Additionally, research on its long-term effects, potential drug interactions, and detailed pharmacokinetic profile is crucial for its clinical translation.

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

    Q10: What are the implications of climate change on the production of this compound in Muricidae molluscs?

    A12: Research has shown that ocean warming can significantly impact the production and storage of secondary metabolites in marine invertebrates, including this compound in D. orbita. [] Elevated temperatures were found to reduce the proportion of the precursor tyrindoxyl sulphate, while increasing the relative abundance of this compound. [] This highlights the potential vulnerability of natural product sources to climate change and the importance of sustainable harvesting practices.

    Q11: How can mass spectrometry imaging (MSI) contribute to our understanding of this compound metabolism?

    A13: Advanced MSI techniques, such as desorption/ionization on silicon (DIOS) and silver-assisted DIOS, have been successfully employed to map the distribution of this compound metabolites in tissue sections. [, ] These techniques allow for the visualization and identification of metabolites in a spatial context, providing valuable insights into the absorption, distribution, and metabolism of this compound in biological systems.

    Q12: What is the significance of studying the reproductive system of Dicathais orbita in relation to this compound?

    A14: Studies have explored the distribution of Tyrian purple precursors, including this compound, in the reproductive system of D. orbita. [] This research sheds light on the potential role of these compounds in reproductive processes and provides valuable information for understanding the biosynthesis and ecological significance of this compound.

    Q13: What is the historical significance of Tyrian purple and its precursors?

    A15: Tyrian purple, a dye historically obtained from Muricidae molluscs, has played a significant cultural and economic role since ancient times. [] Research on the chemical composition of Tyrian purple and its precursors, including this compound, provides insights into historical dyeing practices and contributes to our understanding of the evolution of natural product use throughout history.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。